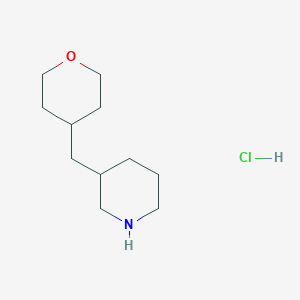

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(oxan-4-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGLPHUFBGNOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride typically involves the reaction of tetrahydropyran derivatives with piperidine under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures, around 0°C, to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and interactions, especially those involving piperidine derivatives.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, making the compound a candidate for drug development targeting neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- The substituent at the piperidine 4-position is an amine group, contrasting with the 3-((tetrahydro-2H-pyran-4-yl)methyl) group in the target compound.

- The dihydrochloride salt form introduces additional ionic interactions.

Physicochemical Properties :

- Molecular Weight: ~315.3 (estimated), vs. ~233.7 for the target compound (based on formula C₁₁H₂₁NO₂·HCl).

Research Implications :

- Amine-functionalized piperidines are often utilized as intermediates for further derivatization, such as in the synthesis of kinase inhibitors or neurotransmitter analogs .

Paroxetine Hydrochloride and Related Compounds

Structural Differences :

Physicochemical Properties :

| Parameter | Paroxetine Hydrochloride | Target Compound |

|---|---|---|

| Molecular Formula | C₁₉H₂₀FNO₃·HCl | C₁₁H₂₁NO₂·HCl |

| Molecular Weight | 365.83 | ~233.7 |

| Key Substituents | Benzodioxol, Fluorophenyl | Tetrahydro-2H-pyran-4-ylmethyl |

Research Findings :

- Paroxetine’s benzodioxol group enhances π-π stacking with serotonin transporters, while the pyran group in the target compound may improve metabolic stability due to reduced aromatic oxidation .

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride

Structural Differences :

Physicochemical Properties :

- Molecular Weight: 254.38 (vs. ~233.7 for the target compound).

Research Implications :

- Oxadiazoles are known for improving pharmacokinetic profiles in CNS drugs, suggesting this derivative may exhibit superior blood-brain barrier penetration compared to the target compound .

3-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Structural Differences :

Physicochemical Properties :

- Increased lipophilicity (logP ~2.5 estimated) due to the benzyl group, compared to the pyran’s ether-driven hydrophilicity in the target compound.

- Molecular Weight: ~255.8 (vs. ~233.7).

Research Implications :

- Aromatic substituents like benzyl are common in dopamine receptor ligands, whereas the pyran group may reduce off-target CNS effects .

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Hydrochloride

Structural Differences :

- Features a phenoxy group with chloro and cyclohexyl substituents, contrasting with the pyran group in the target compound .

Physicochemical Properties :

| Parameter | This Compound | Target Compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₇Cl₂NO | C₁₁H₂₁NO₂·HCl |

| Molecular Weight | 344.3 | ~233.7 |

| Substituents | Phenoxy, Chloro, Cyclohexyl | Tetrahydro-2H-pyran-4-ylmethyl |

Research Implications :

- The bulky cyclohexyl group may hinder receptor binding compared to the compact pyran substituent, but the chloro group could enhance halogen bonding in target interactions .

Biologische Aktivität

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tetrahydro-2H-pyran moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, particularly as antagonists or agonists at specific receptors. For instance, derivatives of piperidine have been studied for their role in modulating opioid receptors, which are crucial in pain management and mood regulation .

Table 1: Summary of Biological Activities Related to Piperidine Derivatives

The compound's biological activity may be attributed to its ability to interact with neurotransmitter systems. Specifically, the modulation of kappa opioid receptors (KOR) has been linked to the treatment of stress-related mood disorders and pain management .

In studies involving KOR antagonists, such as CYM-53093, it was observed that these compounds could effectively reduce prolactin secretion and provide analgesic effects in animal models . This suggests that 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride may share similar mechanisms.

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of a related piperidine derivative in rodent models. The results indicated significant improvements in depressive behavior when administered at specific dosages, suggesting a potential application for treating mood disorders .

Case Study 2: Antinociceptive Properties

In another study, the antinociceptive properties of tetrahydro-pyran derivatives were examined. The findings showed that these compounds could effectively reduce pain responses in mice, highlighting their potential utility in pain management therapies .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride?

Synthesis typically involves coupling tetrahydro-2H-pyran-4-ylmethyl groups to piperidine scaffolds via alkylation or reductive amination. For example, similar compounds are synthesized using bases like triethylamine in dichloromethane (DCM) at room temperature, followed by purification via recrystallization or chromatography . Reaction optimization may require adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .

- Storage : Keep in a cool, dry place (2–8°C) away from oxidizers .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Analytical techniques include:

- HPLC : To quantify purity (≥98% as per pharmacopeial standards) .

- NMR/MS : For structural confirmation (e.g., verifying piperidine and tetrahydropyran moieties) .

- Recrystallization : Use ethanol/water mixtures to remove impurities .

Q. What analytical techniques are most suitable for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : For exact mass verification .

- X-ray Crystallography : Resolves crystal structure and salt form (hydrochloride) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models identify optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation. Feedback loops between computational predictions and experimental validation enhance efficiency .

Q. How does the tetrahydro-2H-pyran-4-ylmethyl group influence the compound’s physicochemical properties?

The tetrahydropyran ring enhances solubility due to its oxygen atom, while the methyl group increases lipophilicity, affecting membrane permeability. The hydrochloride salt improves stability and crystallinity . Comparative studies with analogs (e.g., pyran vs. cyclohexane) reveal steric and electronic effects on reactivity .

Q. What methodologies resolve contradictory stability data under varying pH conditions?

Design pH-stability studies using buffered solutions (pH 1–13) and monitor degradation via HPLC. Accelerated stability testing (40°C/75% RH) identifies degradation products, while Arrhenius modeling predicts shelf life . Cross-validate results with LC-MS to confirm degradation pathways.

Q. How can SAR studies explore this compound’s biological activity?

- Structural Modifications : Replace the tetrahydropyran group with piperazine or morpholine to assess receptor binding .

- In Vitro Assays : Test affinity for targets (e.g., GPCRs, ion channels) using radioligand binding or functional assays .

- Docking Simulations : Map interactions with binding pockets using software like AutoDock .

Q. What reactor design considerations are critical for scaling up synthesis?

- Batch Reactors : Ensure efficient mixing and temperature control for exothermic reactions .

- Separation Technologies : Use centrifugal partition chromatography for high-purity isolation .

- Process Analytics : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How can researchers address discrepancies in toxicity profiles of similar piperidine derivatives?

Conduct comparative toxicity assays (e.g., Ames test, hepatocyte viability) and meta-analyze literature data. In silico tools like ProTox-II predict toxicity endpoints (e.g., LD50, organ toxicity) to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.